4-Methyl-1-(trichloromethyl)cyclohexanol

Description

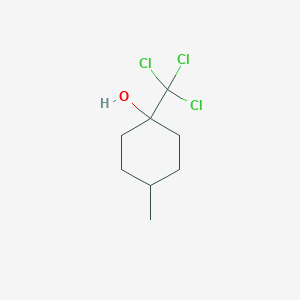

4-Methyl-1-(trichloromethyl)cyclohexanol (CAS: 90090-24-7) is a chlorinated cyclohexanol derivative with the molecular formula C₈H₁₃Cl₃O and a molecular weight of 231.5 g/mol . Its structure features a cyclohexanol backbone substituted with a methyl group at the 4-position and a trichloromethyl (-CCl₃) group at the 1-position.

Properties

CAS No. |

90090-24-7 |

|---|---|

Molecular Formula |

C8H13Cl3O |

Molecular Weight |

231.5 g/mol |

IUPAC Name |

4-methyl-1-(trichloromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C8H13Cl3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3 |

InChI Key |

AJBGZSGXONXGCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Reaction of 4-Methylcyclohexanone with Trichloromethyl Chloroformate

The most documented and practical method for synthesizing this compound involves the reaction of 4-methylcyclohexanone with trichloromethyl chloroformate in the presence of a base. This method proceeds through the formation of an intermediate, which upon hydrolysis yields the target cyclohexanol derivative.

- Reagents: 4-methylcyclohexanone, trichloromethyl chloroformate, base (commonly triethylamine, pyridine, or N,N-dimethylaniline)

- Solvent: Dichloromethane or similar inert organic solvents

- Temperature: Controlled between 0°C and room temperature (0–25°C)

- Reaction Time: Several hours (typically 4–6 hours for the addition step)

- Workup: Hydrolysis followed by washing with water and purification via distillation or recrystallization

This approach benefits from relatively mild conditions, good control over side reactions, and scalability for industrial production. The use of bases such as triethylamine helps to neutralize the hydrochloric acid generated during the reaction, preventing decomposition of sensitive intermediates.

Industrial Scale Adaptations

On an industrial scale, the method above is adapted to continuous flow reactors to enhance safety, reproducibility, and yield. The process is optimized to maintain reaction temperatures below 20°C during the addition of 4-methylcyclohexanone to minimize impurity formation. Advanced purification techniques such as vacuum distillation and recrystallization are employed to achieve high purity of the final compound.

Related Synthetic Approaches and Variations

While the primary method involves trichloromethyl chloroformate, related compounds such as trichloromethyl chloroformate derivatives and substituted cyclohexanones have been studied to understand reaction mechanisms and optimize yields. For example, the use of acid-binding agents and controlled addition rates of reagents are critical to avoid side reactions and decomposition of phosgene intermediates.

Reaction Mechanism and Chemical Considerations

The preparation involves nucleophilic attack by the ketone oxygen on the trichloromethyl chloroformate, forming a carbonate intermediate. Subsequent hydrolysis liberates the cyclohexanol with the trichloromethyl substituent.

- The reaction is sensitive to temperature; maintaining low temperature prevents unwanted side reactions.

- The base neutralizes hydrochloric acid formed, stabilizing the reaction mixture.

- Slow, dropwise addition of reagents ensures controlled reaction kinetics.

Data Tables Summarizing Reaction Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base (triethylamine/pyridine) | 0.01–0.02 mol per mol of ketone | Ensures acid neutralization |

| Trichloromethyl chloroformate | 0.44–0.55 mol per mol of ketone | Stoichiometric for complete reaction |

| Temperature Step 1 | -10°C to 0°C | Controls phosgene decomposition |

| Temperature Step 2 | Below 20°C | Prevents impurity formation |

| Reaction Time (addition) | 4–6 hours | Dropwise addition for controlled reaction |

| Purification Temperature | ≤130°C (vacuum distillation) | Prevents thermal decomposition |

| Yield | High (typically >80%) | Dependent on precise control of conditions |

| Purity | High (analytical grade) | Confirmed by chromatographic and spectroscopic methods |

Chemical Reactions Analysis

Acid-Catalyzed Dehydration and Rearrangement

4-Methyl-1-(trichloromethyl)cyclohexanol may undergo acid-catalyzed dehydration to form alkenes. Protonation of the hydroxyl group generates a better-leaving group (water), leading to carbocation formation. The trichloromethyl group adjacent to the carbocation center stabilizes it through electron-withdrawing effects, directing elimination to form cyclohexene derivatives. For tertiary alcohols, this typically follows an SN1 mechanism , as seen in analogous cyclohexanol derivatives .

Example Reaction Pathway:

-

Protonation of the hydroxyl group.

-

Loss of water to form a carbocation.

-

Deprotonation to yield 1-(trichloromethyl)-4-methylcyclohexene.

Reaction with Hydrohalic Acids (HX)

Under acidic conditions, this compound reacts with HBr via SN1 substitution. The mechanism involves:

-

Step 1 : Protonation of the hydroxyl group.

-

Step 2 : Formation of a stabilized carbocation.

-

Step 3 : Nucleophilic attack by bromide to yield 1-bromo-4-methyl-1-(trichloromethyl)cyclohexane .

Key Factors :

-

The trichloromethyl group enhances carbocation stability via inductive effects.

-

Steric hindrance from the methyl and trichloromethyl groups may slow the reaction compared to simpler alcohols.

Base-Induced Rearrangements

Exposure to aqueous potassium hydroxide induces rearrangement. Studies on analogous (trichloromethyl)carbinols reveal two pathways :

-

Pathway A : Formation of a dichloro epoxide intermediate, leading to α-chlorocarboxylic acids.

-

Pathway B : Cleavage of the trichloromethyl group to produce ketones and carbon monoxide.

For this compound (a secondary alcohol), Pathway A is favored, yielding a chlorinated carboxylic acid. Tertiary analogs predominantly follow Pathway B .

Example Reaction Table :

| Condition | Product | Yield (%) | Mechanism |

|---|---|---|---|

| 10% KOH (aq), 0°C | 4-Methyl-α-chlorocyclohexanecarboxylic acid | ~60 | SN2/Epoxide |

| 10% KOH (aq), 50°C | 4-Methylcyclohexanone + CO | ~30 | Elimination |

Oxidation Reactions

Mechanistic Insight :

-

Oxidation proceeds via proton abstraction to form a carbonyl group.

-

Steric hindrance from substituents may necessitate harsher conditions.

Metabolic and Environmental Degradation

While direct data on this compound is limited, studies on structurally similar compounds like 4-methylcyclohexanemethanol (4-MCHM) suggest:

-

Phase I Metabolism : Hydroxylation or oxidation of the cyclohexanol ring .

-

Phase II Metabolism : Conjugation with glutathione or glucuronic acid.

-

Environmental Breakdown : Hydrolysis under alkaline conditions releases chlorinated byproducts .

Toxicity Considerations :

-

Metabolites of trichloromethyl-substituted compounds often exhibit higher toxicity than parent molecules due to increased reactivity .

-

Sublethal concentrations disrupt cellular transport and induce oxidative stress in yeast and human cells .

Comparative Reactivity Table

Scientific Research Applications

4-Methyl-1-(trichloromethyl)cyclohexanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trichloromethyl)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

The following table summarizes key structural, physicochemical, and functional differences between 4-methyl-1-(trichloromethyl)cyclohexanol and related compounds:

Key Comparative Insights :

Fluorinated analogs like 4-(trifluoromethyl)cyclohexanol exhibit intermediate polarity due to the electronegative but smaller trifluoromethyl group .

Thermal and Chemical Stability: Trichloromethyl and trifluoromethyl substituents likely improve thermal stability compared to unsubstituted cyclohexanol, which undergoes oxidation to cyclohexanone under mild conditions . Chlorinated derivatives are also less prone to microbial degradation, enhancing environmental persistence .

The trichloromethyl group may pose higher toxicity risks analogous to other polychlorinated compounds .

Industrial Relevance: Unsubstituted cyclohexanol is pivotal in nylon-6 production, whereas methyl- and halogen-substituted variants serve niche roles. The trichloromethyl derivative’s high molecular weight and stability suggest utility in specialty polymers or chlorinated solvents .

Biological Activity

4-Methyl-1-(trichloromethyl)cyclohexanol is a chemical compound with potential applications in biological pest management and other industrial uses. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article compiles existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its waxy solid form and its structure, which includes a cyclohexanol backbone substituted with a trichloromethyl group. Its chemical formula is .

Pest Management

Research indicates that this compound exhibits significant biological activity against various pests. It functions as an insecticide, potentially disrupting the nervous system of target organisms. This property makes it a candidate for use in integrated pest management strategies, particularly in agricultural settings where chemical residues must be minimized .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that exposure to high concentrations can lead to adverse effects on mammalian systems, including potential hepatotoxicity and endocrine disruption. The compound's effects on liver enzymes and metabolic pathways have been documented, indicating a need for careful dosage regulation in applications .

In Vivo Studies

A series of in vivo studies have been conducted to assess the impact of this compound on model organisms. For instance, rodents exposed to varying doses exhibited dose-dependent responses in terms of behavioral changes and physiological effects. Key findings include:

- Liver Function : Changes in liver enzyme levels were noted, suggesting hepatocellular damage at higher doses.

- Reproductive Health : Alterations in reproductive hormone levels were observed, indicating potential endocrine-disrupting properties.

These studies highlight the importance of understanding the compound's biological mechanisms to mitigate risks associated with its use .

Data Tables

| Study | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Rodent Study 1 | Rats | 10 | No significant effects |

| Rodent Study 2 | Mice | 50 | Increased liver enzymes |

| Rodent Study 3 | Rats | 100 | Behavioral changes; reproductive hormone alterations |

Research Findings

- Metabolic Pathways : The metabolism of this compound involves conjugation with glucuronic acid, leading to the formation of metabolites that may retain biological activity.

- Endocrine Disruption : Evidence suggests that the compound interferes with hormone signaling pathways, which could have implications for both wildlife and human health.

- Environmental Impact : Studies indicate that this compound can persist in the environment, raising concerns about bioaccumulation and long-term ecological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.